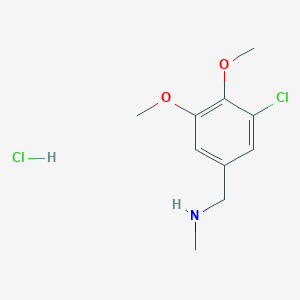![molecular formula C19H20FN3O2S B4226247 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4226247.png)
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione, also known as FPTP, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. FPTP is a member of the class of piperazine derivatives, which have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been found to modulate the activity of these systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing neurogenesis, and modulating the immune system. It has also been found to have a protective effect on the brain, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and purify. It also has a high degree of selectivity for its target receptors, which can make it useful for studying specific biological pathways. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione. One area of focus could be on developing more efficient synthesis methods to increase the availability of the compound for research purposes. Another area of interest could be on investigating the potential therapeutic applications of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione in the treatment of neurodegenerative diseases and other conditions. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione and its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione has been studied for its potential applications in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. It has been found to have anxiolytic and antipsychotic properties, as well as anti-inflammatory and antioxidant effects.
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-14-3-5-15(6-4-14)21-7-9-22(10-8-21)17-12-18(24)23(19(17)25)13-16-2-1-11-26-16/h1-6,11,17H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGPBQEDPFPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4226183.png)

![6-bromo-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4226195.png)
![methyl 2-chloro-5-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4226197.png)
![4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4226204.png)

![N-(2,4-dichlorophenyl)-2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4226218.png)
![2-[3-allyl-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4226226.png)
![4-bromo-N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4226232.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4226241.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B4226250.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4226255.png)
